Cas no 118948-26-8 (cis-Decahydro-quinoxaline)

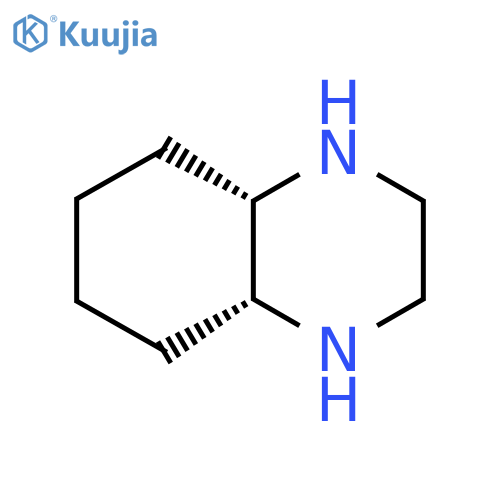

cis-Decahydro-quinoxaline structure

商品名:cis-Decahydro-quinoxaline

CAS番号:118948-26-8

MF:C8H16N2

メガワット:140.226041793823

MDL:MFCD19217200

CID:4778802

cis-Decahydro-quinoxaline 化学的及び物理的性質

名前と識別子

-

- cis-Decahydro-quinoxaline

- cis-decahydroquinoxaline

- (4aR,8aS)-decahydroquinoxaline

- Rel-(4aR,8aS)-decahydroquinoxaline

- SB31605

- (4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline

-

- MDL: MFCD19217200

- インチ: 1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8+

- InChIKey: MDEXMBGPIZUUBI-OCAPTIKFSA-N

- ほほえんだ: N1CCN[C@H]2CCCC[C@@H]12

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 99.8

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 24.1

cis-Decahydro-quinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-500mg |

cis-Decahydro-quinoxaline |

118948-26-8 | 98% | 500mg |

¥12224.03 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1005733-100mg |

cis-Decahydro-quinoxaline |

118948-26-8 | 95% | 100mg |

$455 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-50mg |

cis-Decahydro-quinoxaline |

118948-26-8 | 98% | 50mg |

1221.18CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-100mg |

cis-Decahydro-quinoxaline |

118948-26-8 | 98% | 100mg |

1594.32CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-5g |

cis-Decahydro-quinoxaline |

118948-26-8 | 98% | 5g |

¥69934.03 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-100mg |

cis-Decahydro-quinoxaline |

118948-26-8 | 98% | 100mg |

¥6977.66 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1005733-50mg |

cis-Decahydro-quinoxaline |

118948-26-8 | 95% | 50mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1005733-100mg |

cis-Decahydro-quinoxaline |

118948-26-8 | 95% | 100mg |

$455 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1005733-5g |

cis-Decahydro-quinoxaline |

118948-26-8 | 95% | 5g |

$6585 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0554-1g |

cis-Decahydro-quinoxaline |

118948-26-8 | 98% | 1g |

¥17470.39 | 2025-01-21 |

cis-Decahydro-quinoxaline 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

118948-26-8 (cis-Decahydro-quinoxaline) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:118948-26-8)cis-Decahydro-quinoxaline

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1751.0/6573.0/1094.0/765.0/546.0/436.0